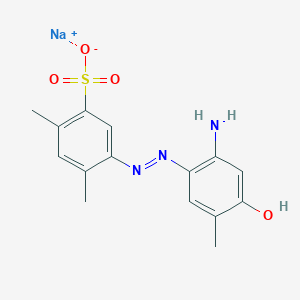
VU0456940
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU0456940 is a potent M1 PAM with excellent selectivity (hM1 EC50 = 340 nM, 14-fold leftward shift of the ACh CRC; hM2–hM5 inactive). This compound potentiated the excitation of a subthreshold concentration of CCh in MSNs. This compound shifted APP processing and engaged the nonamyloidogenic pathway inducing the release of sAPPα in the presence of a 100 nm CCh dose (displayed no activity in the absence of CCh).
Aplicaciones Científicas De Investigación
Genome Engineering
Genome engineering technologies, particularly those based on the CRISPR-associated RNA-guided endonuclease Cas9, have revolutionized the systematic interrogation of mammalian genome function. This technology allows for precise editing or modulation of DNA sequences, driving innovative applications across biology, biotechnology, and medicine (Hsu, Lander, & Zhang, 2014).
Vacuum-Ultraviolet Photon Detections
In the field of space science, high-energy physics, and electronic industry, Vacuum-ultraviolet (VUV) photon detection technology plays a critical role. The advancements in VUV photodetectors, particularly those based on ultra-wide bandgap semiconductors, have led to the development of economical VUV photodetectors with low power consumption and small size (Zheng, Jia, & Huang, 2020).
Pharmaceutical Research
The participation of students in a pharmacochemistry research community indicates the bridging of the gap between upper secondary school inquiry practice and scientific research practice. Such participation enriches students' understanding of discipline-specific content, interest in scientific research, and knowledge about the nature of science (van Rens, van Muijlwijk, Beishuizen, & van der Schee, 2013).
Propiedades
Fórmula molecular |
C24H19F2N5O4S |
|---|---|
Peso molecular |
511.5038 |
SMILES |
CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1 |
Apariencia |
Solid powder |
Sinónimos |
VU-0456940; VU 0456940; VU0456940.; 1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




